4-fluoro-3-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Description

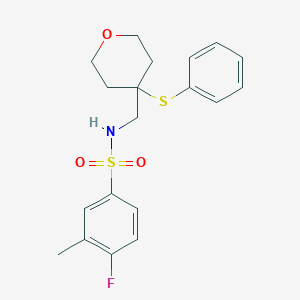

The compound 4-fluoro-3-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide features a benzenesulfonamide core substituted with a fluorine atom at position 4 and a methyl group at position 2. The sulfonamide nitrogen is further functionalized with a tetrahydro-2H-pyran-4-ylmethyl group bearing a phenylthio moiety.

Properties

IUPAC Name |

4-fluoro-3-methyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FNO3S2/c1-15-13-17(7-8-18(15)20)26(22,23)21-14-19(9-11-24-12-10-19)25-16-5-3-2-4-6-16/h2-8,13,21H,9-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYRGAISESMTGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2(CCOCC2)SC3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-fluoro-3-nitrobenzenesulfonamide with (tetrahydro-2H-pyran-4-yl)methylamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to a sulfone.

Reduction: The nitro group can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like palladium on carbon for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group would yield a sulfone derivative, while reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving sulfonamides.

Medicine: Potential use in drug development due to its unique chemical structure.

Industry: Applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-3-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to its targets, while the phenylthio group can modulate its overall chemical properties.

Comparison with Similar Compounds

Structural Analogues of Benzenesulfonamide Derivatives

The following table compares key structural and functional attributes of the target compound with related benzenesulfonamides:

Key Observations:

Substituent Effects on Bioactivity: The phenylthio group in the target compound increases lipophilicity, which may enhance membrane permeability compared to the hydroxylated analog in . Oxazole and pyrazole heterocycles () confer rigidity and hydrogen-bonding capacity, critical for antimicrobial or cytotoxic activity .

Synthetic Routes :

- The target compound likely involves coupling a benzenesulfonyl chloride derivative with a tetrahydro-2H-pyran-4-ylmethylamine intermediate, analogous to methods in (e.g., Suzuki-Miyaura cross-coupling) .

- describes sulfonamide synthesis via nucleophilic substitution, a common approach for such derivatives .

Functional Analogues in Therapeutic Contexts

Kinase Inhibitors

Compounds like ABT-737 and ABT-199 (venetoclax) in highlight the role of sulfonamide derivatives in targeting apoptotic pathways (e.g., Bcl-2 inhibition).

Antimicrobial Agents

demonstrates that sulfonamides with heterocyclic substituents (e.g., oxazole) exhibit antimicrobial activity. The target compound’s methyl and fluorine substituents could similarly disrupt bacterial folate synthesis, though this remains speculative without explicit data .

Physicochemical Properties

- Lipophilicity : The phenylthio group (logP ~2.5–3.0) in the target compound likely increases its logP compared to hydroxylated (, logP ~1.8) or pyrazole-containing (, logP ~2.2) analogs.

- Solubility : The hydroxyl group in ’s compound improves aqueous solubility, whereas the phenylthio group may reduce it, necessitating formulation optimization for bioavailability .

Biological Activity

The compound 4-fluoro-3-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory properties. This article reviews the available literature on its biological activity, synthesizing data from various studies and providing a comprehensive overview of its pharmacological profile.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure features a fluorine atom, a methyl group, and a sulfonamide moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In a study evaluating various compounds, derivatives similar to This compound were tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed promising activity, with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | MIC (µg/mL) | Comparison to Ampicillin |

|---|---|---|---|

| Compound A | S. aureus | 50 | Comparable |

| Compound B | E. coli | 100 | 50% of ampicillin |

| 4-Fluoro... | S. aureus, E. coli | TBD | TBD |

Anti-inflammatory Potential

In addition to antimicrobial effects, sulfonamides have been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response. Compounds similar to This compound have shown effective inhibition of COX enzymes in vitro, suggesting potential use in inflammatory conditions .

Case Studies

- Case Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry explored the antibacterial efficacy of various sulfonamide derivatives in clinical isolates. The compound demonstrated significant activity against resistant strains of E. coli, highlighting its potential as an alternative treatment option .

- Inhibition of Inflammatory Mediators : Another investigation assessed the anti-inflammatory effects of related compounds in animal models. Results indicated that these compounds effectively reduced inflammation markers and improved clinical symptoms in conditions like arthritis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.